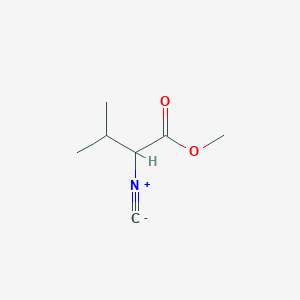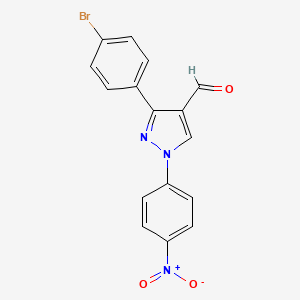
1H-Pyrazole-4-carboxaldehyde, 3-(4-bromophenyl)-1-(4-nitrophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Starting Materials: The bromophenyl-pyrazole intermediate and 4-nitrobenzaldehyde.
Reaction Conditions: Another condensation reaction, often facilitated by acidic or basic catalysts.
Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis, and purification systems to enhance yield and purity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrazole-4-carboxaldehyde, 3-(4-bromophenyl)-1-(4-nitrophenyl)- typically involves multi-step organic reactions
-
Formation of the Pyrazole Core:
Starting Materials: Hydrazine hydrate and ethyl acetoacetate.
Reaction Conditions: The reaction is carried out in ethanol under reflux conditions to form the pyrazole ring.
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrazole-4-carboxaldehyde, 3-(4-bromophenyl)-1-(4-nitrophenyl)- can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other groups via nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products:
Oxidation: 1H-Pyrazole-4-carboxylic acid, 3-(4-bromophenyl)-1-(4-nitrophenyl)-.
Reduction: 1H-Pyrazole-4-carboxaldehyde, 3-(4-bromophenyl)-1-(4-aminophenyl)-.
Substitution: 1H-Pyrazole-4-carboxaldehyde, 3-(4-methoxyphenyl)-1-(4-nitrophenyl)-.
Scientific Research Applications
1H-Pyrazole-4-carboxaldehyde, 3-(4-bromophenyl)-1-(4-nitrophenyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1H-Pyrazole-4-carboxaldehyde, 3-(4-bromophenyl)-1-(4-nitrophenyl)- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitrophenyl and bromophenyl groups can influence its binding affinity and specificity.
Molecular Targets and Pathways:
Enzymes: Potential inhibitors of enzymes involved in inflammation or microbial growth.
Receptors: May interact with specific receptors to modulate cellular responses.
Comparison with Similar Compounds
1H-Pyrazole-4-carboxaldehyde, 3-(4-bromophenyl)-1-(4-nitrophenyl)- can be compared with other pyrazole derivatives:
1H-Pyrazole-4-carboxaldehyde, 3-(4-chlorophenyl)-1-(4-nitrophenyl)-: Similar structure but with a chlorine atom instead of bromine, which may alter its reactivity and biological activity.
1H-Pyrazole-4-carboxaldehyde, 3-(4-bromophenyl)-1-(4-aminophenyl)-: The nitro group is reduced to an amine, potentially changing its chemical properties and applications.
1H-Pyrazole-4-carboxaldehyde, 3-(4-methylphenyl)-1-(4-nitrophenyl)-: The methyl group may influence its hydrophobicity and interaction with biological targets.
Uniqueness: The combination of bromophenyl and nitrophenyl groups in 1H-Pyrazole-4-carboxaldehyde, 3-(4-bromophenyl)-1-(4-nitrophenyl)- provides a unique set of chemical properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
647032-15-3 |
|---|---|
Molecular Formula |
C16H10BrN3O3 |
Molecular Weight |
372.17 g/mol |
IUPAC Name |
3-(4-bromophenyl)-1-(4-nitrophenyl)pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C16H10BrN3O3/c17-13-3-1-11(2-4-13)16-12(10-21)9-19(18-16)14-5-7-15(8-6-14)20(22)23/h1-10H |
InChI Key |
SACVZRJLXWGYEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C=C2C=O)C3=CC=C(C=C3)[N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


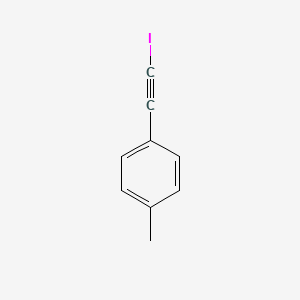
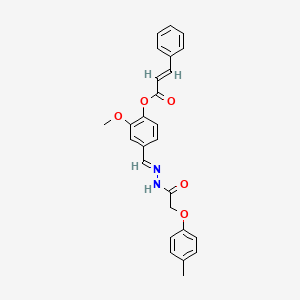
![(2E)-3-(3-Nitrophenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-A]azepin-3-YL)-2-propenenitrile](/img/structure/B12041504.png)


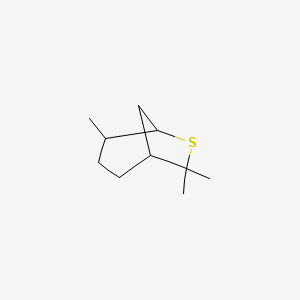
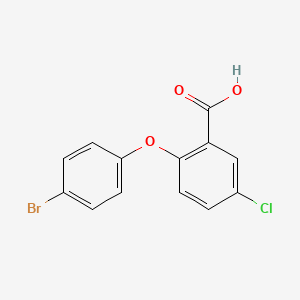

![1-(4-Methylpiperazin-1-yl)-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12041549.png)
![2-cyclopentyl-9-methyl-1-oxo-N-[[(2S)-1-propan-2-ylpyrrolidin-2-yl]methyl]pyrido[3,4-b]indole-4-carboxamide;hydrochloride](/img/structure/B12041553.png)
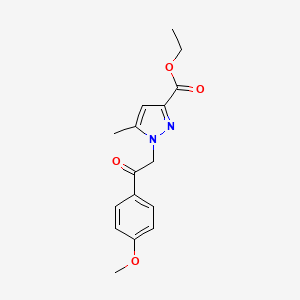
![N-(2,6-dimethylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12041582.png)
